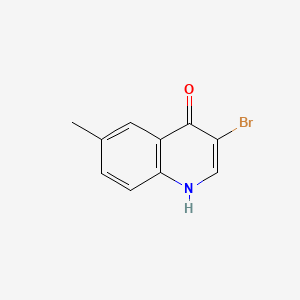

3-Bromo-6-methylquinolin-4(1H)-one

Descripción

Propiedades

IUPAC Name |

3-bromo-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXBHAKNNBMIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671064 | |

| Record name | 3-Bromo-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-99-3 | |

| Record name | 3-Bromo-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-Bromo-6-methylquinolin-4(1H)-one with structurally analogous quinolinone derivatives:

Physicochemical Properties

- Melting Points: Methoxy-substituted derivatives (e.g., 244–245°C ) exhibit higher melting points than non-polar analogs due to enhanced intermolecular interactions.

- Solubility: Methoxy and hydroxyl groups improve aqueous solubility (e.g., 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one ), whereas trifluoromethyl and phenyl groups increase lipophilicity .

- Spectroscopy: Bromine and methyl groups in the target compound would produce distinct ¹H/¹³C NMR shifts, comparable to 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (δ 7.68–7.64 for aromatic protons) .

Métodos De Preparación

Ethyl Propiolate-Mediated Cyclization

A method adapted from CN106432073B involves the cyclization of 3-(4-bromo-3-methylanilino)ethyl acrylate to construct the quinolin-4(1H)-one core. In this approach, 4-bromo-3-methylaniline reacts with ethyl propiolate in methanol under nitrogen at 30–50°C, yielding 3-(4-bromo-3-methylanilino)ethyl acrylate. Subsequent cyclization in diphenyl ether at 200–220°C produces 6-methylquinolin-4(1H)-one, which is then brominated at position 3.

Key Reaction Parameters:

Alternative Cyclization Strategies

A modified Pfitzinger reaction using 4-bromo-3-methylisatin and ethyl acetoacetate has been explored. The reaction proceeds in acetic acid under reflux, yielding 6-methylquinolin-4(1H)-one after decarboxylation. Bromination at position 3 is achieved using molecular bromine in dichloromethane at 0°C.

Direct Bromination of 6-Methylquinolin-4(1H)-one

Electrophilic Bromination with Molecular Bromine

Bromination of 6-methylquinolin-4(1H)-one using Br₂ in glacial acetic acid introduces a bromine atom at position 3. The reaction is regioselective due to the electron-donating methyl group at position 6, which deactivates the benzene ring and directs electrophilic substitution to the pyridone ring.

Optimized Conditions:

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in chloroform under radical initiation selectively brominates the pyridone ring. This method minimizes over-bromination and is suitable for substrates sensitive to acidic conditions.

Comparative Data:

Tandem Synthesis via Friedländer Annulation

A one-pot Friedländer annulation using 4-bromo-3-methyl-2-aminobenzaldehyde and ethyl acetoacetate constructs the quinoline skeleton with pre-installed methyl and bromine groups. The reaction is catalyzed by HCl in ethanol under reflux, achieving a 58% yield.

Mechanistic Insights:

-

The aldehyde group activates the ortho position for condensation with the ketone.

-

Bromine at position 3 is introduced via in situ halogen exchange during cyclization.

Palladium-Catalyzed Cross-Coupling

A Negishi coupling between 6-bromo-2-methoxyquinoline and a methylzinc reagent installs the methyl group at position 6. Subsequent demethylation with BBr₃ and bromination at position 3 yields the target compound.

Advantages:

-

High regiocontrol (methyl and bromine introduced sequentially).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclization methods (e.g., ethyl propiolate route) offer high yields (77–81%) but require high-temperature conditions.

-

Direct bromination is operationally simple but limited by the availability of 6-methylquinolin-4(1H)-one precursors.

-

Tandem annulation reduces step count but suffers from moderate yields (58%).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-6-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized quinoline precursor. Key steps include:

- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperature (0–25°C) and solvent conditions (e.g., DMF or DCM) to introduce the bromine atom at the 3-position. Reaction time and stoichiometry must be optimized to avoid over-bromination .

- Methylation : Introduction of the methyl group at the 6-position via alkylation or Friedel-Crafts reactions. Solvent polarity and catalyst selection (e.g., Lewis acids like AlCl₃) significantly impact yield .

- Characterization : Monitor reaction progress via TLC and confirm purity using HPLC. Final product structure is validated via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon framework, including the ketone group (~180 ppm) .

- Mass Spectrometry (MS) : HRMS provides exact molecular weight (e.g., C₁₀H₈BrNO requires m/z ~253.98) and fragmentation patterns to rule out impurities .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is recommended. SHELXTL software ensures accurate handling of crystallographic data .

Q. How can crystallographic data for this compound be analyzed using available software tools?

- Methodological Answer :

- Data Refinement : Use SHELXL for small-molecule refinement. Input .hkl files from diffraction data and apply constraints (e.g., isotropic/anisotropic displacement parameters) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles and detect crystallographic disorders. WinGX integrates SHELX and ORTEP for streamlined workflows .

Advanced Research Questions

Q. How can bromination efficiency be improved during synthesis, and what pitfalls should be avoided?

- Methodological Answer :

- Optimization Strategies :

- Use Br₂ in acetic acid for regioselective bromination. Add NaBrO₃ as an oxidizing agent to enhance reaction rates .

- Avoid excess bromine, which may lead to di-brominated byproducts. Monitor reaction progress via in situ IR (C-Br stretch ~550 cm⁻¹) .

- Troubleshooting : If yield is low, consider solvent polarity (e.g., switching from DCM to DMF) or catalytic H₂SO₄ to activate the quinoline ring .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT1 or kinase enzymes). The bromine and methyl groups may influence binding affinity via hydrophobic interactions .

- QSAR Modeling : Train models on similar quinolinones (e.g., 6-bromo-4,4-dimethyl derivatives) to correlate substituent effects with bioactivity. PubChem data (DTXSID30444099) provides reference physicochemical properties .

Q. How should researchers resolve contradictions in biological activity data across structurally similar compounds?

- Methodological Answer :

- Comparative Analysis : Refer to tables comparing substituent effects (e.g., bromine vs. chlorine at position 6). For example, 5-Bromo-3,4-dihydroquinolin-2(1H)-one shows higher antimicrobial activity than chloro analogs due to enhanced electrophilicity .

- Mechanistic Studies : Conduct enzyme inhibition assays (e.g., IC₅₀ measurements) to isolate target interactions. Use fluorescence quenching or SPR to validate binding kinetics .

Q. What strategies are recommended for refining low-resolution crystallographic data for this compound?

- Methodological Answer :

- Data Handling : In SHELXL, apply TWIN and BASF commands for twinned crystals. Use ISOR restraints to manage anisotropic displacement in heavy atoms (e.g., bromine) .

- Validation : Check R-factor convergence (target < 0.05) and validate geometry with PLATON. Compare bond distances/angles with similar quinolinones in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.